

A Comparative Guide to RIPK2 Inhibitors: WEHI-345 vs. OD36 and OD38

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Compound of Interest

Compound Name: WEHI-345

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This guide provides an objective comparison of the biochemical and cellular activities of three key RIPK2 inhibitors: **WEHI-345**, OD36, and OD38. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate compound for their studies.

Introduction to RIPK2 and its Inhibition

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial transducer of inflammatory signals downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF- κ B and MAP kinase signaling pathways and the subsequent production of pro-inflammatory cytokines.[3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3] **WEHI-345**, OD36, and OD38 are potent, ATP-competitive inhibitors of RIPK2 that have been instrumental in elucidating the role of RIPK2 kinase activity in health and disease.

Biochemical Potency and Selectivity

A primary determinant of a kinase inhibitor's utility is its potency against the target kinase and its selectivity against other kinases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of potency.

Inhibitor	RIPK2 IC50	Kinase Selectivity Profile	Reference
WEHI-345	130 nM	Highly selective for RIPK2 (Kd = 46 nM) with negligible activity against RIPK1, RIPK4, and RIPK5 (>10 μ M). In a panel of 95 kinases, significant inhibition (>90% at 1 μ M) was only observed for KIT, RET, PDGFR β , and SRC.	[2][4]
OD36	5.3 nM	Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations. Also inhibits ALK2 (IC50 = 47 nM) and ALK2 R206H (IC50 = 22 nM).	[5]
OD38	14.1 nM	Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations.	[2]

Cellular Activity

The efficacy of these inhibitors has been demonstrated in various cellular assays that measure downstream events of RIPK2 activation, such as NF- κ B activation and cytokine production.

Inhibitor	Cellular Effects	Cell Types	Reference
WEHI-345	Delays RIPK2 ubiquitylation and NF- κ B activation. Potently blocks MDP-induced transcription of TNF and IL-6. Reduces mRNA levels of NF- κ B targets (TNF, IL-8, IL-1 β , A20).	Mouse Bone Marrow-Derived Macrophages (BMDMs), THP-1 cells, Raw 264.7 cells.	[1] [6]
OD36	Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF- κ B and MAPK signaling.	Not specified in detail in the provided search results.	
OD38	Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF- κ B and MAPK signaling.	Not specified in detail in the provided search results.	

In Vivo Efficacy

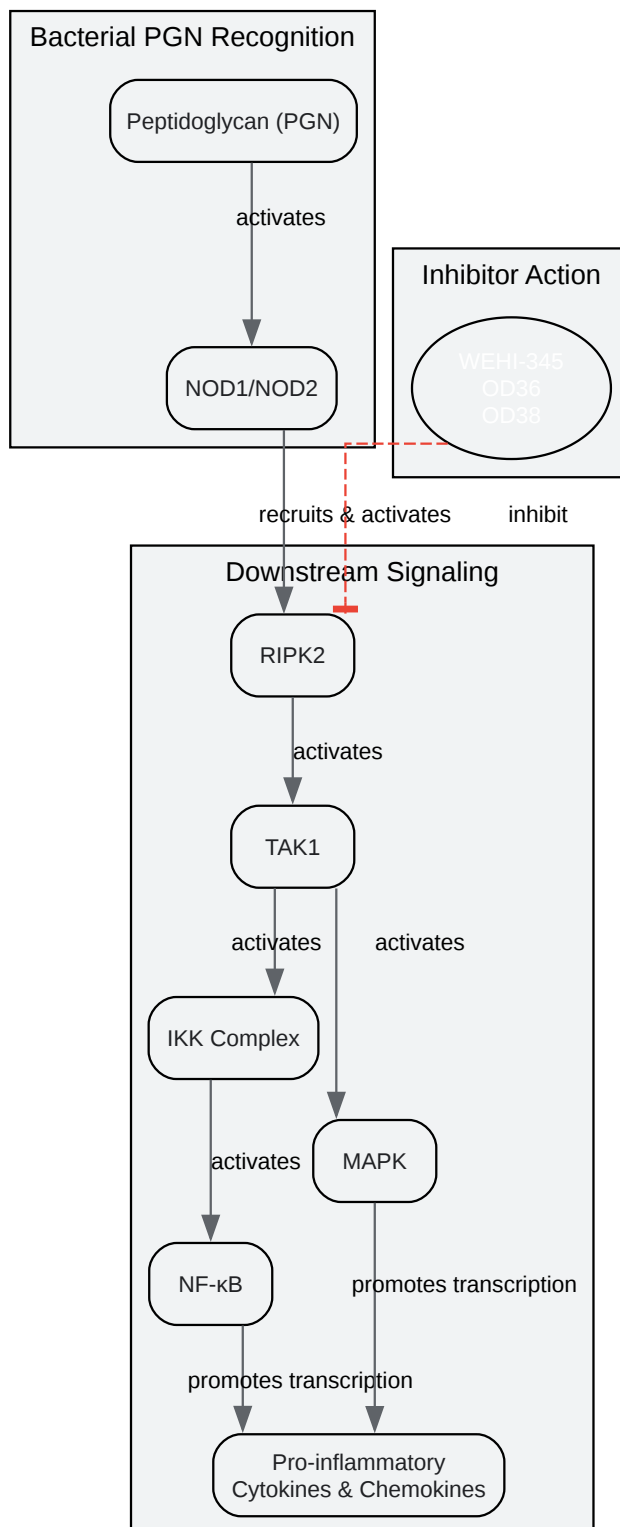
The therapeutic potential of these inhibitors has been evaluated in preclinical models of inflammatory diseases.

Inhibitor	In Vivo Model	Effects	Reference
WEHI-345	Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice.	Reduces disease score, inflammatory infiltrate, and histological score. Improves body weight and reduces cytokine and chemokine levels.	[1]
OD36	Muramyl dipeptide (MDP)-induced peritonitis in mice.	Reduces the recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum. Decreases the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.	[5]
OD38	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	

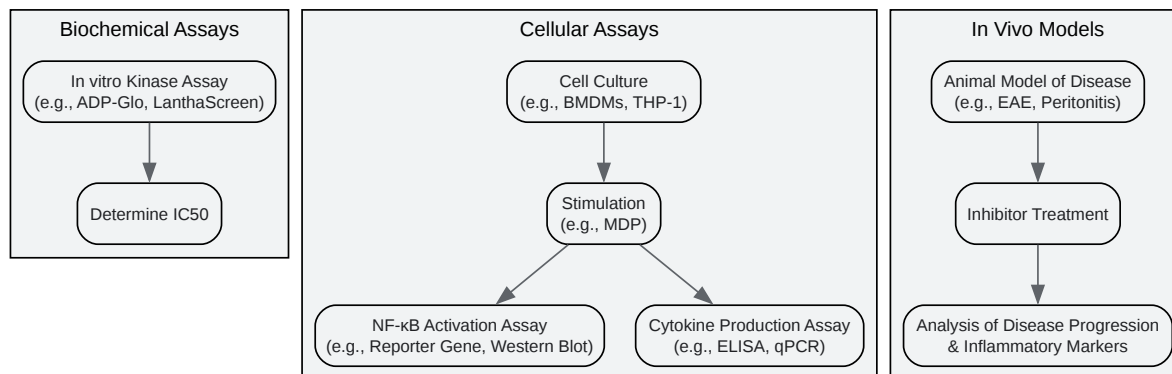
Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental approaches, the following diagrams are provided.

RIPK2 Signaling Pathway



General Experimental Workflow for Inhibitor Characterization



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